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Cat. No.: B501923
Get Quote
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Executive Summary & Chemical Profile

Target Compound: 3,7,3',4',5'-Pentamethoxyflavone Synonyms: Robinetin pentamethyl ether;
3,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. CAS Registry Number: 19056-
76-9 Molecular Formula: C20H2002 Molecular Weight: 372.37 g/mol

Critical Distinction (Expertise Directive): Researchers must distinguish the target compound
from the more common "PMF" (5,7,3",4',5'-pentamethoxyflavone) found in Murraya paniculata
and Citrus species. The target molecule is a flavonol derivative (3-methoxy) lacking
oxygenation at the C-5 position, whereas the common Murraya PMF is a flavone (5-methoxy,
3-H). This structural difference drastically alters the isolation strategy; the target compound is
less polar and exhibits distinct UV/NMR shifts due to the 5-deoxy A-ring system.

Therapeutic Relevance: Primary interest lies in its potential as a multidrug resistance (MDR)
modulator and anti-inflammatory agent. The 3-methoxy group prevents conjugation at the C-3
position, potentially enhancing bioavailability compared to its hydroxylated parent, Robinetin.

Natural Sources & Biosynthetic Origin
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The compound is a rare 5-deoxyflavonoid. Unlike typical flavonoids derived from the chalcone

synthase (CHS) pathway leading to 5,7-dihydroxy A-rings, 3,7,3',4',5'-pentamethoxyflavone

originates from a pathway involving a co-action of chalcone reductase (CHR), leading to the

loss of the C-5 hydroxyl group.

Primary Botanical Sources

Genus/Species Family Part Used Abundance Notes
Primary Source.
Euphorbia ) Co-occurs with
o Euphorbiaceae Latex / Leaves Moderate ]
neriifolia triterpenes
(nerifolione).
Contains various
Pachypodanthiu highly
- Annonaceae Stem Bark Low
m staudtii methylated
flavonols.[1]
) ) Known for 5-
Gamwellia flava Fabaceae Aerial Parts Low ,
deoxyflavonoids.
Warning:[2][3][4]
Murraya Major source of
) Rutaceae Leaves Trace/Absent
paniculata the ISOMER
5,7,3,4',5-PMF.

Isolation & Purification Protocol
Strategic Overview

The isolation strategy exploits the compound's high degree of methylation. Lacking free

hydroxyl groups, 3,7,3',4',5'-pentamethoxyflavone is highly lipophilic. It will not partition into

water or highly polar organic fractions.

e Target Fraction: Chloroform (CHCIs) or Dichloromethane (DCM).

» Key Contaminants: Chlorophylls, waxes, and other polymethoxylated flavonoids (e.g.,

pachypodol).
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Step-by-Step Workflow
Phase 1: Extraction & Partitioning

e Maceration: Dry, powdered leaves of Euphorbia neriifolia (1 kg) are macerated in 95%
Ethanol (EtOH) (5 L) for 72 hours at room temperature.

o Causality: High ethanol concentration ensures extraction of aglycones while minimizing
extraction of highly polar glycosides and sugars.

o Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude
semi-solid residue.

e Liquid-Liquid Partition:
o Suspend residue in Distilled Water (500 mL).

o Defatting: Extract with n-Hexane (3 x 500 mL). Discard hexane layer (removes
waxes/chlorophyll).

o Target Extraction: Extract the agueous phase with Chloroform (CHCI3) (3 x 500 mL).

o Validation: Spot the CHCIs layer on TLC. The target compound appears as a dark spot
under UV254, turning bright yellow/green under UV365 (fluorescent due to 3-OMe).

Phase 2: Fractionation (Silica Gel Column)
» Stationary Phase: Silica gel 60 (0.063—-0.200 mm).

» Mobile Phase Gradient: n-Hexane : Ethyl Acetate (EtOAC).

e Elution Protocol:

[¢]

Start: 100:0 Hexane (removes residual non-polar lipids).

Gradient: 90:10 — 80:20 — 70:30 — 60:40.

o

o

Target Window: The compound typically elutes between 70:30 and 60:40 Hexane:EtOAc.
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e TLC Monitoring: Collect 100 mL fractions. Pool fractions showing a single major spot at R_f
~0.45 (in Hex:EtOAc 1:1).

Phase 3: Purification (Sephadex LH-20)

o Purpose: To separate the target flavone from structurally similar congeners based on
molecular size and weak adsorption interactions.

¢ Solvent: 100% Methanol (MeOH) or CHCIz:MeOH (1:1).

e Procedure: Load the pooled active fraction onto a Sephadex LH-20 column. Elute
isocratically with MeOH.

e Polishing: If necessary, perform final purification via Semi-preparative RP-HPLC (C18
column, MeOH:H20 85:15, isocratic).

Workflow Visualization
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Figure 1: Isolation workflow for 3,7,3",4',5'-Pentamethoxyflavone from Euphorbia neriifolia.
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Structural Elucidation & Validation

To certify the identity of the isolated compound as the 3,7,3",4',5" isomer (and not the 5,7-
isomer), the following spectral data must be confirmed.

Mass Spectrometry (ESI-MS)

e Positive Mode: [M+H]* at m/z 373.

e Fragmentation Pattern: Loss of methyl groups (M-15) is common.

Nuclear Magnetic Resonance (*H-NMR)

The absence of an oxygen substituent at C-5 is the diagnostic feature.

Position Shift (6 ppm) Multiplicity Diagnostic Note

Key ldentifier. Low

field due to carbonyl

H-5 8.10 - 8.15 Doublet (J=9.0 Hz) ) )
anisotropy. Confirms
5-deoxy.

Couples with H-5 and

H-6 6.90 - 7.00 dd (J=9.0, 2.5 Hz)

H-8.
Meta-coupling with H-

H-8 6.85 - 6.95 Doublet (J=2.5 Hz)

Confirms symmetric

H-2', H-6' 7.30-7.40 Singlet (2H) 3',4' 5'-trimethoxy B-
ring.

3-OMe ~3.85 Singlet (3H) C-ring methoxy.

7-OMe ~3.90 Singlet (3H) A-ring methoxy.

) B-ring methoxys
3',5'-OMe ~3.95 Singlet (6H) )
(equivalent).
4'-OMe ~3.92 Singlet (3H) B-ring methoxy.
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Differentiation Logic:

e If H-5 appears as a singlet at ~12.5 ppm (chelated OH) or is absent (substituted), the
compound is NOT the target.

e If H-2'/H-6'" are not a singlet, the B-ring substitution is not symmetric (e.g., 3',4'-dimethoxy).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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